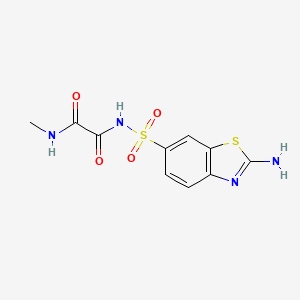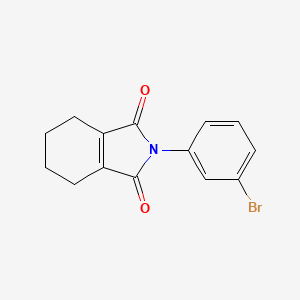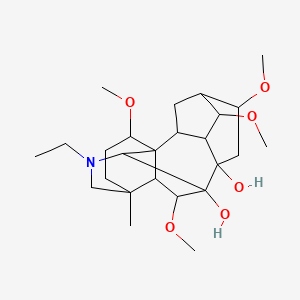
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride is a complex organic compound with a unique structure that includes a cyclopentyl group, a diethylamino group, and a benzenemethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride typically involves multiple steps, including the formation of the benzenemethanol core, the introduction of the cyclopentyl group, and the attachment of the diethylamino group. Common synthetic routes may involve:
Formation of Benzenemethanol Core: This can be achieved through the reduction of benzaldehyde using reducing agents such as sodium borohydride.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzenemethanol moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenemethanol moiety can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups in place of the diethylamino group.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopentyl-alpha-((methylamino)methyl)benzenemethanol hydrochloride
- 4-Cyclopentyl-alpha-((ethylamino)methyl)benzenemethanol hydrochloride
- 4-Cyclopentyl-alpha-((propylamino)methyl)benzenemethanol hydrochloride
Uniqueness
4-Cyclopentyl-alpha-((diethylamino)methyl)benzenemethanol hydrochloride is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
85689-95-8 |
|---|---|
Molekularformel |
C17H28ClNO |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
1-(4-cyclopentylphenyl)-2-(diethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-18(4-2)13-17(19)16-11-9-15(10-12-16)14-7-5-6-8-14;/h9-12,14,17,19H,3-8,13H2,1-2H3;1H |
InChI-Schlüssel |
DENQSSCWQVWPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C1=CC=C(C=C1)C2CCCC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


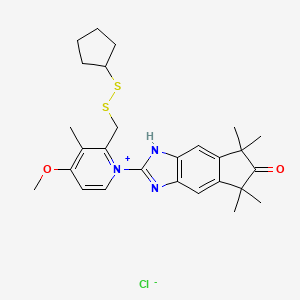
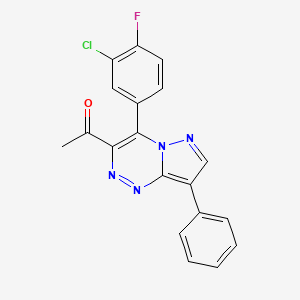



![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
